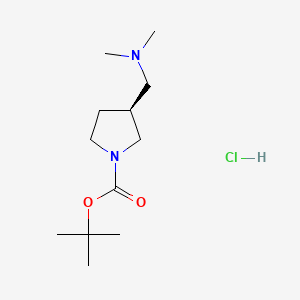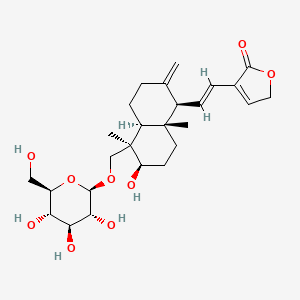
14-Deoxy-11,12-didehydroandrographiside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Deoxy-11,12-didehydroandrographiside is a natural diterpenoid compound found in the herb Andrographis paniculata. This compound is known for its various biological activities and has been the subject of numerous scientific studies due to its potential therapeutic applications.
作用机制
Target of Action
14-Deoxy-11,12-didehydroandrographiside (AND2), an analogue of andrographolide, has shown potent cytotoxicity against human promonocytic leukemia (THP-1) cells . It is isolated from the plant Andrographis paniculata . The primary targets of AND2 are these cancerous cells, particularly those in leukemia .
Mode of Action
AND2 interacts with its targets by inhibiting proliferation and inducing cell death . This cytotoxicity is reversed by glutathione (GSH) pretreatment , suggesting that AND2’s mode of action involves the manipulation of intracellular GSH levels .
Biochemical Pathways
AND2 affects the redox status of THP-1 cells by decreasing the GSH content . This leads to a redox-mediated cell death . Furthermore, AND2 temporarily increases the expression of procaspase-3 during treatment , indicating that it may also influence the caspase pathway.
Pharmacokinetics
Its ability to affect intracellular gsh levels and induce cell death suggests that it can penetrate cell membranes and interact with intracellular targets
Result of Action
AND2’s action results in the inhibition of proliferation and induction of cell death in THP-1 cells . It decreases the GSH content in these cells, leading to redox-mediated cell death . Additionally, it temporarily increases the expression of procaspase-3 , which may lead to apoptosis.
Action Environment
The action of AND2 is influenced by the presence of GSH, as GSH pretreatment can reverse AND2’s cytotoxicity . This suggests that the compound’s action, efficacy, and stability may be influenced by the redox environment within the cell
生化分析
Biochemical Properties
14-Deoxy-11,12-didehydroandrographiside has been shown to interact with various enzymes, proteins, and other biomolecules. It exhibits potent cytotoxicity against human promonocytic leukemia (THP-1) cells . The cytotoxicity of this compound was found to be reversed by glutathione (GSH) pretreatment .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits proliferation and induces GSH-dependent cell death of human promonocytic leukemic cells . It also reduces steatohepatitis and liver injury in mice fed a high-fat and high-cholesterol diet .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It induces apoptosis in a concentration-dependent manner, mediated through elevated activation of caspase-3 and caspase-9 . It also decreases the GSH content in the THP-1 cancer cell line .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the expression of procaspase-3 varied in THP-1 cells during the time course of this compound treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it reduces steatohepatitis and liver injury in mice fed a high-fat and high-cholesterol diet .
准备方法
14-Deoxy-11,12-didehydroandrographiside is typically isolated from the methanolic extract of Andrographis paniculata leaves . The extraction process involves the use of silica gel column chromatography and high-performance liquid chromatography (HPLC) to purify the compound . The structure of the compound is determined using techniques such as liquid chromatography-mass spectrometry (LC-MS), 1H nuclear magnetic resonance (NMR), and 13C NMR .
化学反应分析
14-Deoxy-11,12-didehydroandrographiside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Chemistry: It is used as an analytical reference standard in plant materials and commercial products of Andrographis paniculata using HPLC techniques.
Biology: The compound has shown potent antiproliferative activity against leukemic cells, inducing apoptosis through the activation of caspase-3 and caspase-9.
Medicine: It has been investigated for its potential to treat diseases such as fatty liver disease and liver injury by reducing cholesterol accumulation and exhibiting antioxidant and anti-inflammatory activities.
Industry: The compound’s bioactive properties make it a valuable component in the development of herbal medicines and supplements.
相似化合物的比较
14-Deoxy-11,12-didehydroandrographiside is structurally similar to other diterpenoids found in Andrographis paniculata, such as andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide . it is unique in its specific bioactive properties, particularly its potent antiproliferative and apoptotic effects on leukemic cells .
Similar Compounds
- Andrographolide
- Neoandrographolide
- 14-Deoxy-11,12-didehydroandrographolide
These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials .
属性
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h5-6,9,16-22,24,27-31H,1,4,7-8,10-13H2,2-3H3/b6-5+/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGVWTQBNFFGTG-XCMZMCRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
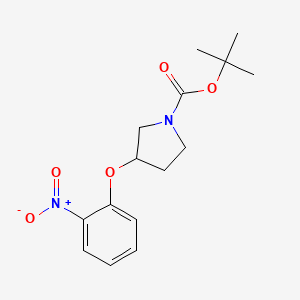
![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)
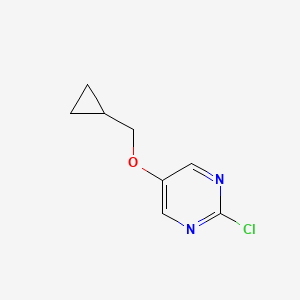

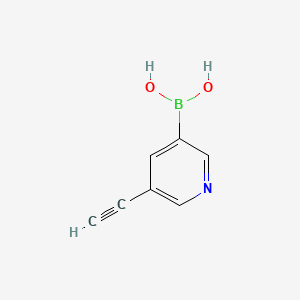
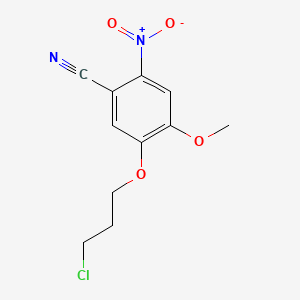
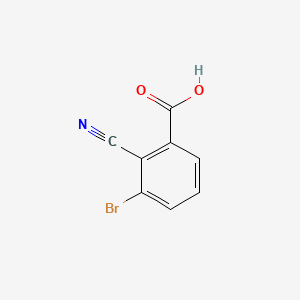
![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)
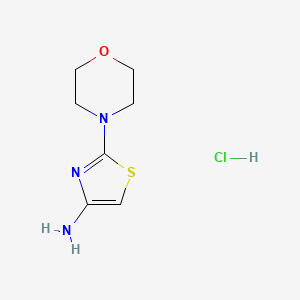
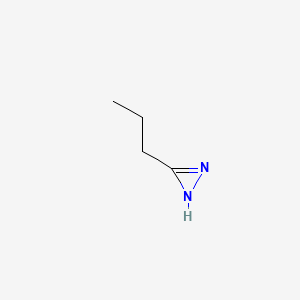
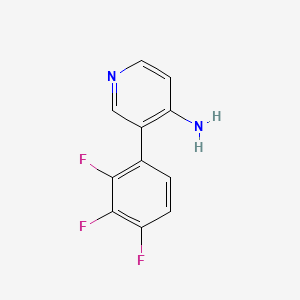
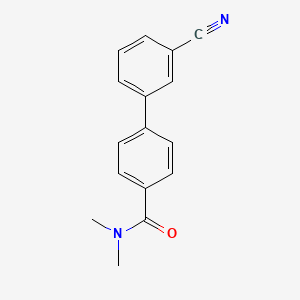
![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B595860.png)
